(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride
CAS No.: 1391444-87-3
Cat. No.: VC11650289
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391444-87-3 |
|---|---|
| Molecular Formula | C7H10Cl2N2 |
| Molecular Weight | 193.07 g/mol |
| IUPAC Name | (1R)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |
| Standard InChI Key | FFDARTLRQCBNRB-NUBCRITNSA-N |
| Isomeric SMILES | C[C@H](C1=CN=C(C=C1)Cl)N.Cl |
| Canonical SMILES | CC(C1=CN=C(C=C1)Cl)N.Cl |
Introduction
Overview of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride
(1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride is a chiral organic compound characterized by its unique structural attributes, which include a chloropyridine moiety. This compound belongs to the class of amines and is notable for its potential applications in medicinal chemistry and biological research. The hydrochloride form enhances its stability and solubility, making it suitable for various pharmaceutical formulations.
Synthesis of (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine Hydrochloride
The synthesis typically involves several key steps, often utilizing commercially available reagents. A common approach includes:
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Formation of the Pyridine Derivative: The synthesis begins with the preparation of a suitable chloropyridine precursor.
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Amination Reaction: The chloropyridine is then reacted with an appropriate amine under basic conditions to form the desired amine product.
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Hydrochloride Salt Formation: The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.
Mechanism of Action
The mechanism of action for (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific enzymes and receptors within biological systems. Its lipophilic nature enhances cell membrane permeability, potentially increasing bioavailability and efficacy in various biological contexts.
Biological Activity and Applications
Research indicates that compounds similar to (1R)-1-(6-chloropyridin-3-yl)ethan-1-amine hydrochloride exhibit diverse biological activities, including:
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Kynurenine 3-Monooxygenase Inhibition: This compound may serve as a potential inhibitor for kynurenine 3-monooxygenase, which is involved in tryptophan metabolism and has implications in neurodegenerative diseases.
Table 2: Related Compounds and Their Activities
| Compound Name | Activity |
|---|---|
| (S)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride | Kynurenine pathway modulation |
| 2-Amino-5-fluoropyridine | Antimicrobial properties |
| 5-Fluoro-N-methylpyridin-2-amines | Potential anti-inflammatory effects |
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